molecular formula C14H18N2O5 B5466151 4-(3,4-dimethoxybenzoyl)piperazine-2-carboxylic acid

4-(3,4-dimethoxybenzoyl)piperazine-2-carboxylic acid

Cat. No. B5466151
M. Wt: 294.30 g/mol
InChI Key: UUDKAKGMTJCWBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-dimethoxybenzoyl)piperazine-2-carboxylic acid, also known as DBPC, is a chemical compound that has been widely used in scientific research. This compound is a derivative of piperazine and has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-(3,4-dimethoxybenzoyl)piperazine-2-carboxylic acid involves the inhibition of the release of dopamine and norepinephrine by binding to their respective transporters. This results in a decrease in the activity of these neurotransmitters, which can lead to a reduction in the symptoms of addiction and other neurological disorders. This compound also enhances the activity of the GABAergic system by binding to GABA receptors.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the activity of the mesolimbic dopamine system, which is involved in the reward pathway and the development of addiction. This compound has also been found to reduce anxiety and improve mood by enhancing the activity of the GABAergic system.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(3,4-dimethoxybenzoyl)piperazine-2-carboxylic acid in lab experiments is its specificity towards dopamine and norepinephrine transporters. This allows for a more targeted approach in studying the effects of these neurotransmitters. However, one limitation is that this compound may not accurately reflect the effects of these neurotransmitters in vivo, as it only inhibits their release and does not affect their synthesis or metabolism.

Future Directions

There are several future directions for the study of 4-(3,4-dimethoxybenzoyl)piperazine-2-carboxylic acid. One direction is to investigate its effects on other neurotransmitter systems, such as the serotonergic and cholinergic systems. Another direction is to study its potential therapeutic applications in the treatment of addiction and other neurological disorders. Additionally, further research is needed to determine the safety and efficacy of this compound in vivo.

Synthesis Methods

The synthesis of 4-(3,4-dimethoxybenzoyl)piperazine-2-carboxylic acid involves the reaction of piperazine with 3,4-dimethoxybenzoyl chloride. The reaction takes place in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is then purified through recrystallization.

Scientific Research Applications

4-(3,4-dimethoxybenzoyl)piperazine-2-carboxylic acid has been used in various scientific research studies, particularly in the field of neuroscience. It has been found to have an inhibitory effect on the release of dopamine and norepinephrine, which are neurotransmitters that play a role in the development of addiction and other neurological disorders. This compound has also been used in the study of the GABAergic system, which is involved in the regulation of anxiety and mood.

properties

IUPAC Name

4-(3,4-dimethoxybenzoyl)piperazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c1-20-11-4-3-9(7-12(11)21-2)13(17)16-6-5-15-10(8-16)14(18)19/h3-4,7,10,15H,5-6,8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUDKAKGMTJCWBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCNC(C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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